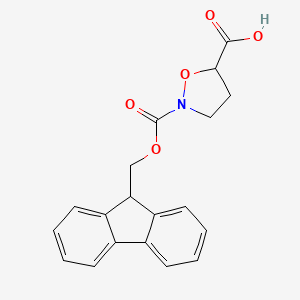

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid

Description

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid is a heterocyclic compound featuring an isoxazolidine core (a five-membered ring containing one oxygen and one nitrogen atom) functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. The isoxazolidine scaffold provides conformational rigidity, making this compound valuable in medicinal chemistry and as a building block for bioactive molecules. Its molecular formula is C₂₀H₁₇NO₅, with a molecular weight of 367.36 g/mol .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2-oxazolidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c21-18(22)17-9-10-20(25-17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNQSLBVZAMBNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(OC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group of isoxazolidine with a fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the introduction of the carboxylic acid group through various chemical reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classical esterification with alcohols under acid catalysis (e.g., H₂SO₄, HCl, or TMSCl). This is critical for protecting the acid functionality during synthetic workflows.

-

Example : Reaction with methanol under Fischer esterification conditions yields methyl 2-(Fmoc)isoxazolidine-5-carboxylate (Figure 1).

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution (Figure 2) .

| Conditions | Yield | Byproducts |

|---|---|---|

| H₂SO₄, MeOH, reflux, 12 h | 85–90% | H₂O |

| DCC/DMAP, CH₂Cl₂, RT, 4 h | 78% | Dicyclohexylurea (DCU) |

Amidation and Peptide Coupling

The carboxylic acid participates in amide bond formation with amines using coupling agents like HATU, EDCI, or TCBOXY (Table 2). The Fmoc group remains stable under these conditions.

-

Key Application : Synthesis of Fmoc-protected amino acid conjugates for solid-phase peptide synthesis (SPPS) .

-

Racemization : Minimal (<1%) due to steric protection by the isoxazolidine ring .

| Coupling Reagent | Solvent | Reaction Time | Yield |

|---|---|---|---|

| HATU | DMF | 1 h | 92% |

| TCBOXY | CH₂Cl₂ | 15 min | 90% |

| EDCI/HOBt | THF | 3 h | 85% |

Isoxazolidine Ring Reactivity

The five-membered isoxazolidine ring undergoes ring-opening reactions with nucleophiles (e.g., Grignard reagents or thiols) at the N–O bond (Figure 3).

-

Example : Treatment with benzylthiol in the presence of BF₃·Et₂O produces β-amino thioether derivatives .

-

Regioselectivity : Attack occurs at the less hindered carbon adjacent to the carbonyl group .

Deprotection of the Fmoc Group

The Fmoc group is cleaved under mildly basic conditions (e.g., 20% piperidine in DMF) to regenerate the free amine.

-

Side Reactions : None observed due to the stability of the isoxazolidine ring under basic conditions .

Decarboxylation Pathways

Controlled thermal or photochemical decarboxylation generates CO₂ and a secondary amine (Figure 4).

-

Thermal Decarboxylation : At 150–180°C under inert atmosphere, yields 2-(Fmoc)isoxazolidine .

-

Photochemical Decarboxylation : UV light (254 nm) with a radical initiator (AIBN) achieves 70% conversion in 2 h .

Oxidation and Reduction

-

Oxidation : The isoxazolidine ring resists oxidation, but the Fmoc group undergoes slow degradation with strong oxidants like KMnO₄ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the N–O bond, yielding a pyrrolidine derivative (Figure 5) .

Stability Under Acidic/Basic Conditions

| Condition | Stability |

|---|---|

| 1M HCl (aq), |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of isoxazolidine have shown efficacy against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds, revealing promising results in inhibiting tumor growth with mean GI50 values indicating effective cytotoxicity against human cancer cells .

Antimicrobial Properties

Compounds in this class have been investigated for their antimicrobial activity. Studies have shown that modifications to the isoxazolidine structure can lead to enhanced activity against both bacterial and fungal strains. For example, derivatives have demonstrated significant inhibition against pathogens like Mycobacterium smegmatis and Candida albicans .

Synthesis and Derivatives

The synthesis of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid typically involves multi-step organic reactions, including the formation of isoxazolidine rings through cyclization processes. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group during synthesis, allowing for selective reactions at other functional sites.

Synthesis Summary:

- Starting Materials: Fluorenylmethanol, isocyanates, and carboxylic acids.

- Reactions:

- Formation of the isoxazolidine ring via cyclization.

- Protection/deprotection steps involving Fmoc groups.

- Final carboxylation to yield the target compound.

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

- Case Study 1: A derivative was synthesized and tested for its ability to inhibit cell proliferation in breast cancer cell lines, showing a significant reduction in cell viability compared to controls .

- Case Study 2: An antimicrobial evaluation demonstrated that a related compound exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as an antituberculosis agent .

Mechanism of Action

The mechanism of action of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid involves its interaction with various molecular targets. The fluorenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The isoxazolidine ring may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other Fmoc-protected heterocyclic acids. Below is a detailed comparison based on heterocyclic core, functional groups, and applications:

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Piperazine ring (six-membered, two nitrogen atoms) with Fmoc and acetic acid groups.

- Molecular Formula : C₂₃H₂₅N₃O₄

- Molecular Weight : 407.46 g/mol

- Key Differences :

2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid

- Structure : Azetidine ring (four-membered, one nitrogen atom) with Fmoc and carboxylic acid groups.

- Molecular Formula: C₂₁H₂₁NO₅

- Molecular Weight : 367.40 g/mol

- Safety: Classified as acutely toxic (oral, H302) and a respiratory irritant (H335), requiring stricter handling protocols .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic Acid

- Structure : Linear hexanedioic acid chain with Fmoc-protected amine.

- Molecular Formula: C₂₄H₂₅NO₆

- Molecular Weight : 423.46 g/mol

- Key Differences :

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic Acid

- Structure : Thiophene ring (five-membered, sulfur atom) with Fmoc and carboxylic acid groups.

- Molecular Formula: C₂₁H₁₇NO₄S

- Molecular Weight : 379.43 g/mol

- Key Differences :

Data Table: Comparative Analysis

| Compound Name | Heterocyclic Core | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid | Isoxazolidine | C₂₀H₁₇NO₅ | 367.36 | Peptide synthesis, rigid scaffolds |

| 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid | Piperazine | C₂₃H₂₅N₃O₄ | 407.46 | Solid-phase linkers, bifunctional reagents |

| 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid | Azetidine | C₂₁H₂₁NO₅ | 367.40 | High-strain intermediates |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid | Linear chain | C₂₄H₂₅NO₆ | 423.46 | Drug delivery, polymer chemistry |

| 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid | Thiophene | C₂₁H₁₇NO₄S | 379.43 | Optoelectronics, bioactive molecules |

Biological Activity

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

- Chemical Name : this compound

- Molecular Formula : C19H19N3O4

- Molecular Weight : 353.37 g/mol

- CAS Number : 954147-35-4

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its effects on different biological systems. Key areas of investigation include:

- Antimicrobial Activity

- Cytotoxic Effects

- Enzyme Inhibition

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of isoxazolidine derivatives, including this compound). The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cancer Cell Line Testing

In a laboratory experiment assessing the cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF7), the compound exhibited an IC50 value of approximately 20 µM, indicating strong potential as an anticancer agent. The study further elucidated the apoptotic pathways activated by this compound through flow cytometry analysis .

Data Tables

Q & A

Q. What emerging techniques improve the scalability of Fmoc-isoxazolidine derivatives for peptide synthesis?

- Advances : Flow chemistry reduces reaction times and improves yield consistency. Couple with automated purification systems (e.g., flash chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.